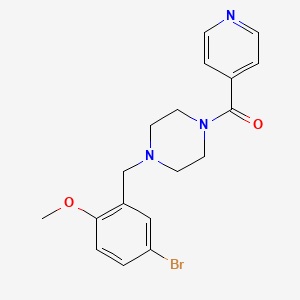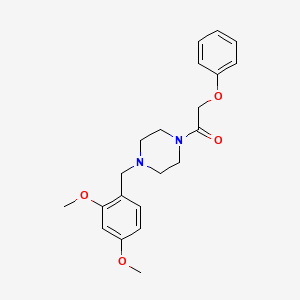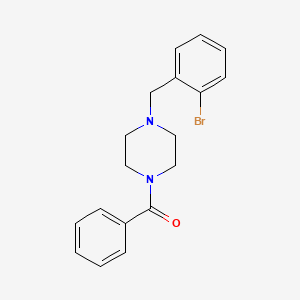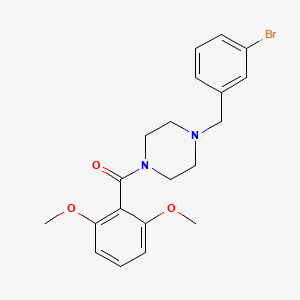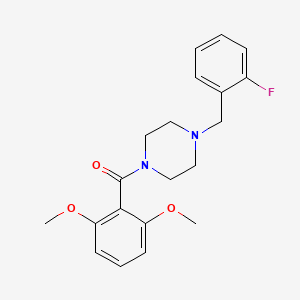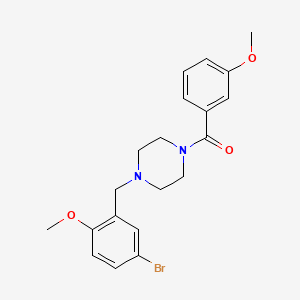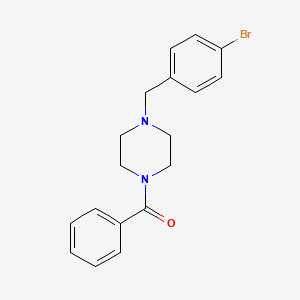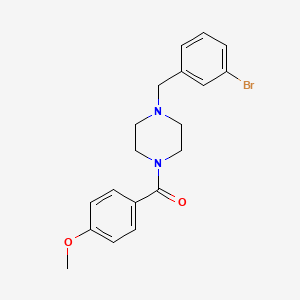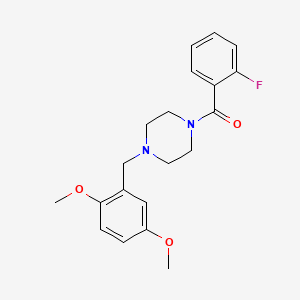![molecular formula C20H21F3N2O2 B3571707 1-(4-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571707.png)
1-(4-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Descripción general
Descripción
1-(4-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PFBT, and it belongs to the class of piperazine derivatives. PFBT has been found to exhibit promising results in various research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mecanismo De Acción
The mechanism of action of PFBT involves its interaction with serotonin receptors in the brain. PFBT has been found to bind to the 5-HT1A receptor subtype, which is a subtype of the serotonin receptor that is involved in regulating mood and anxiety. By binding to this receptor subtype, PFBT can stimulate the release of serotonin in the brain, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
PFBT has been found to exhibit various biochemical and physiological effects in the body. One of the most significant effects of PFBT is its ability to stimulate the release of serotonin in the brain. This can help alleviate symptoms of depression and anxiety. PFBT has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PFBT for lab experiments is its high potency and selectivity for the 5-HT1A receptor subtype. This makes it an ideal compound for studying the role of serotonin in regulating mood and anxiety. However, one of the limitations of PFBT is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are various future directions for research on PFBT. One potential direction is to explore its potential therapeutic applications in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Another potential direction is to investigate its potential as a tool for studying the role of serotonin in regulating other physiological processes such as appetite and sleep. Additionally, further research is needed to optimize the synthesis method of PFBT and improve its solubility in water to make it more accessible for use in lab experiments.
Conclusion
In conclusion, PFBT is a promising chemical compound that has potential therapeutic applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. Further research is needed to explore its potential applications in the treatment of other psychiatric disorders and to optimize its synthesis method and solubility. Overall, PFBT is an exciting compound that has the potential to make significant contributions to the field of scientific research.
Aplicaciones Científicas De Investigación
PFBT has been found to exhibit potential therapeutic applications in various fields of scientific research. One of the most significant applications of PFBT is in the field of neuroscience, where it has been found to act as a potent serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. PFBT has been found to stimulate the release of serotonin in the brain, which can help alleviate symptoms of depression and anxiety.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-27-17-8-6-15(7-9-17)19(26)25-12-10-24(11-13-25)14-16-4-2-3-5-18(16)20(21,22)23/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBFUKUTRWMDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3571630.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B3571635.png)
![3,4,5-triethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3571639.png)

